5,5-Dithien-2-ylimidazolidine-2,4-dione
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Overview
Description
5,5-Dithien-2-ylimidazolidine-2,4-dione is a chemical compound with the molecular formula C₁₁H₈N₂O₂S₂ and a molecular weight of 264.323 g/mol . This compound is characterized by the presence of two thiophene rings attached to an imidazolidine-2,4-dione core. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dithien-2-ylimidazolidine-2,4-dione typically involves the reaction of thiophene derivatives with imidazolidine-2,4-dione under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5,5-Dithien-2-ylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidine-2,4-dione core can be reduced under specific conditions.
Substitution: The thiophene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazolidine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5,5-Dithien-2-ylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5,5-Dithien-2-ylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The thiophene rings and imidazolidine-2,4-dione core allow it to bind to proteins and other biomolecules, influencing their function and activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,5-Dithien-2-ylimidazolidine-2,4-dione: Unique due to the presence of two thiophene rings.
Imidazolidine-2,4-dione: Lacks the thiophene rings, resulting in different chemical properties.
Thiophene derivatives: Similar in structure but may lack the imidazolidine-2,4-dione core.
Uniqueness
This compound is unique due to its combination of thiophene rings and imidazolidine-2,4-dione core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
CAS No. |
62032-07-9 |
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Molecular Formula |
C11H8N2O2S2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
5,5-dithiophen-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H8N2O2S2/c14-9-11(13-10(15)12-9,7-3-1-5-16-7)8-4-2-6-17-8/h1-6H,(H2,12,13,14,15) |
InChI Key |
AEBDYALCYLNGHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2(C(=O)NC(=O)N2)C3=CC=CS3 |
solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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